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Ethanone, 1-(2-aminophenyl)-,

oxime

Cat. No.: B1621877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of a variety of bioactive heterocyclic compounds starting from 2'-aminoacetophenone oxime.

This versatile starting material serves as a key building block for the construction of privileged

scaffolds in medicinal chemistry, including quinazolines, indazoles, and benzodiazepines,

which have shown promise as anticancer and antifungal agents.

Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Their

unique structural features allow them to interact with a wide range of biological targets with

high specificity. 2'-Aminoacetophenone oxime is a readily accessible and highly reactive

precursor for the synthesis of diverse heterocyclic systems. The presence of the amino group,

the oxime functionality, and the methyl ketone provides multiple reactive sites for cyclization

and functionalization reactions, making it an attractive starting point for the development of

novel therapeutic agents. This document outlines key synthetic strategies and provides detailed

protocols for the preparation of several classes of bioactive heterocycles from this versatile

starting material.
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I. Synthesis of Bioactive Quinolines and their N-
oxides
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocycles with a

broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer

properties. The synthesis of quinoline N-oxides is of particular interest as they can exhibit

enhanced biological activity and serve as intermediates for further functionalization.

Application Note:
The synthesis of quinoline-based compounds from 2'-aminoacetophenone often proceeds

through condensation reactions with 1,3-dicarbonyl compounds. These reactions can be

catalyzed by acids and are often amenable to green chemistry approaches. The resulting

quinolines can be further modified, for instance, by N-oxidation, to enhance their therapeutic

potential. Chalcones derived from quinoline N-oxides have demonstrated significant antifungal

and cytotoxic activities.

Experimental Protocol: Synthesis of Quinolines from 2'-
Aminoacetophenone
This protocol describes a general, environmentally benign approach for the synthesis of

quinoline derivatives.

Materials:

2'-Aminoacetophenone (1.0 equiv)

1,3-Dicarbonyl compound (e.g., dimedone, ethyl acetoacetate) (1.1 equiv)

Lactic acid

Ethanol

Procedure:

In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 equiv) and the 1,3-dicarbonyl

compound (1.1 equiv) in a minimal amount of ethanol.
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Add a catalytic amount of lactic acid to the mixture.

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify

the residue by column chromatography on silica gel using an appropriate eluent system

(e.g., ethyl acetate/hexanes).

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

II. Synthesis of Bioactive Quinazoline 3-Oxides
Quinazoline 3-oxides are a class of N-heterocycles that have garnered significant attention for

their potent cytotoxic activities against various cancer cell lines. The synthesis often involves

the cyclization of 2'-aminoacetophenone oxime with various reagents.

Application Note:
The reaction of 2'-aminoacetophenone oxime derivatives with hydroxylamine hydrochloride or

orthoesters provides a direct route to quinazoline 3-oxides. These compounds have been

shown to exhibit significant cytotoxicity against human leukemia HL-60 cells, making them

interesting candidates for further investigation as anticancer agents. The substituents on the

benzene ring of the 2'-aminoacetophenone oxime can be varied to generate a library of

compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 4-
Methylquinazoline 3-oxides from 2'-Aminoacetophenone
Oxime[1]
Materials:

Substituted 2'-aminoacetophenone oxime (1.0 equiv)
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Hydroxylamine hydrochloride (1.2 equiv)

Pyridine

Ethanol

Procedure:

To a solution of the substituted 2'-aminoacetophenone oxime (1.0 equiv) in a mixture of

ethanol and pyridine, add hydroxylamine hydrochloride (1.2 equiv).[1]

Reflux the reaction mixture for the time indicated in Table 1, monitoring the reaction by TLC.

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

Collect the precipitated solid by filtration, wash with water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure

quinazoline 3-oxide.[1]

Characterize the product by spectroscopic methods.

Quantitative Data: Synthesis of Substituted 4-
Methylquinazoline 3-Oxides and their Cytotoxicity
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Entry R
Reaction Time
(h)

Yield (%)[1]
HL-60 IC₅₀ (µM)
[1]

1 H 24 95 >100

2 4-Me 24 85 58.3

3 5-Me 24 80 45.2

4 4-Cl 24 75 35.8

5 5-Cl 24 70 28.9

6 4-Br 24 65 30.1

7 5-Br 24 60 25.4

8 4-NO₂ 12 12 15.6

III. Synthesis of Bioactive Indazoles
Indazoles are another important class of nitrogen-containing bicyclic heterocycles that are

present in a number of biologically active compounds. A metal-free intramolecular electrophilic

amination of 2'-aminoaryl ketoximes provides an efficient route to 3-substituted-1H-indazoles.

Application Note:
This two-step protocol first involves the synthesis of (E)-1-(2-aminophenyl)ethanone oxime

from 2'-aminoacetophenone. The subsequent activation of the oxime with methanesulfonyl

chloride in the presence of a base leads to the formation of 3-methyl-1H-indazole. This metal-

free approach is advantageous for pharmaceutical applications where metal contamination is a

concern.

Experimental Protocols:
A. Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime[2]

Materials:

2'-Aminoacetophenone (1.0 equiv)
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Hydroxylamine hydrochloride (2.97 equiv)

Sodium hydroxide (8.16 equiv)

Ethanol

Water

Procedure:

In a round-bottomed flask, dissolve 2'-aminoacetophenone (1.0 equiv) in a mixture of ethanol

and water.[2]

Add hydroxylamine hydrochloride (2.97 equiv) followed by sodium hydroxide (8.16 equiv) in

one portion.[2]

Heat the reaction mixture at 60 °C for 1 hour.[2]

Monitor the reaction completion by TLC.

Cool the mixture to room temperature and concentrate under reduced pressure.

Dissolve the residue in water and extract with ethyl acetate (3x).

Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude

product as a white solid.[2]

Recrystallize from dichloromethane/hexanes to obtain pure (E)-1-(2-aminophenyl)ethanone

oxime.

B. Synthesis of 3-Methyl-1H-indazole[2]

Materials:

(E)-1-(2-Aminophenyl)ethanone oxime (1.0 equiv)

Triethylamine (3.0 equiv)

Methanesulfonyl chloride (1.2 equiv)
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Dichloromethane (DCM)

Procedure:

Dissolve (E)-1-(2-aminophenyl)ethanone oxime (1.0 equiv) in DCM and cool the solution to 0

°C in an ice bath.

Add triethylamine (3.0 equiv) to the solution.

Slowly add a solution of methanesulfonyl chloride (1.2 equiv) in DCM to the reaction mixture

over 30 minutes.[2]

Stir the resulting solution at 0-5 °C for 1.5 hours.

Quench the reaction with water and separate the organic layer.

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced

pressure.

Purify the crude product by flash chromatography on silica gel (ethyl acetate/hexanes) to

afford 3-methyl-1H-indazole.[2]

Quantitative Data: Yields for the Synthesis of 3-Methyl-
1H-indazole

Starting Material Product Reagents Yield (%)[2]

(E)-1-(2-

Aminophenyl)ethanon

e oxime

3-Methyl-1H-indazole 1. Et₃N, MsCl, DCM 68

IV. Synthesis of Bioactive Benzodiazepines
1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative,

and anticonvulsant properties. A plausible synthetic route to a benzodiazepine scaffold from 2'-

aminoacetophenone oxime involves a Beckmann rearrangement followed by cyclization.

Application Note:
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The Beckmann rearrangement of 2'-aminoacetophenone oxime can be induced by treatment

with an acid catalyst (e.g., polyphosphoric acid) to yield an N-aryl acetamide intermediate. This

intermediate can then undergo cyclization with a suitable C2-synthon, such as an α-haloacetyl

chloride, followed by intramolecular amination to form the seven-membered benzodiazepine

ring. While this is a hypothetical route based on known chemical transformations, it presents a

viable strategy for accessing this important heterocyclic system from the target starting

material. The synthesis of 1,4-benzodiazepine-N-oxides can also be achieved from 2-

aminobenzophenone oximes through reaction with chloroacetyl chloride followed by base-

mediated cyclization.[3]

Experimental Protocol: Proposed Synthesis of a 1,4-
Benzodiazepine Derivative
Step 1: Beckmann Rearrangement of 2'-Aminoacetophenone Oxime

Treat 2'-aminoacetophenone oxime with a strong acid catalyst such as polyphosphoric acid

(PPA) or sulfuric acid at an elevated temperature.

Monitor the reaction for the formation of 2-amino-N-phenylacetamide.

Upon completion, pour the reaction mixture into ice-water and neutralize with a base.

Extract the product with an organic solvent and purify.

Step 2: N-Acylation and Cyclization

React the resulting 2-amino-N-phenylacetamide with an α-haloacetyl chloride (e.g.,

chloroacetyl chloride) in the presence of a base to form the corresponding N-(2-

aminophenyl)-N-phenyl-2-chloroacetamide.

Induce intramolecular cyclization by treating the product with a base (e.g., sodium hydride) to

facilitate the formation of the 1,4-benzodiazepine-2-one ring system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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